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molecular formula C19H36O3 B8464651 12-Methoxyoctadec-9-enoic acid CAS No. 157760-99-1

12-Methoxyoctadec-9-enoic acid

Cat. No. B8464651
M. Wt: 312.5 g/mol
InChI Key: VPMZDANZJPVNDM-UHFFFAOYSA-N
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Patent
US05753707

Procedure details

Next, to a 1-l flask equipped with a stirrer, 68.1 g (0.2 mol) of ethyl 12-methoxy-9-octadecenoate, 600 ml of ethanol and 45 g of a 50% aqueous solution of potassium hydroxide were charged, followed by stirring at 50° C. for 4 hours. To the reaction mixture so obtained, hexane was added, followed by neutralization with 3N hydrochloric acid and then washing with saturated saline. After concentration under reduced pressure, the residue was purified by chromatography on a silica gel column, whereby 58.3 g of the title compound (8-d) were obtained (yield: 93%).
Name
ethyl 12-methoxy-9-octadecenoate
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15].C(O)C.[OH-].[K+].Cl>CCCCCC>[CH3:1][O:2][CH:3]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
ethyl 12-methoxy-9-octadecenoate
Quantity
68.1 g
Type
reactant
Smiles
COC(CC=CCCCCCCCC(=O)OCC)CCCCCC
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, to a 1-l flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
To the reaction mixture so obtained
WASH
Type
WASH
Details
washing with saturated saline
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CC=CCCCCCCCC(=O)O)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 58.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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